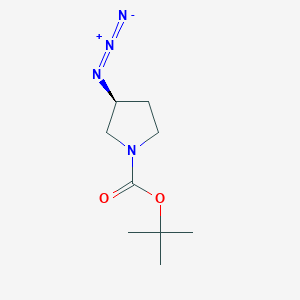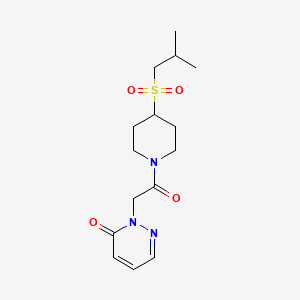![molecular formula C16H19N5O3 B2513695 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878718-40-2](/img/structure/B2513695.png)
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a purine derivative that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as roscovitine or seliciclib and has been studied extensively for its role in cell cycle regulation and cancer treatment.
Scientific Research Applications
Biological Activity and Synthesis
- Isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, synthesized from hydroximoyl chloride reactions, exhibit antimicrobial, anti-inflammatory, and analgesic activities (Yasser H. Zaki, A. R. Sayed, S. Elroby, 2016).
Antioxidant and Anticancer Properties
- New pyrazolopyridine derivatives, including imidazolopyrazole, show potential as antioxidants and possess the ability to protect DNA from damage (M. Gouda, 2012).
- Novel 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety demonstrate various biological activities, including significant anticancer activity against human colon and hepatocellular carcinoma cell lines (A. Abouzied, J. Al-Humaidi, Abdulrahman S. Bazaid, Husam Qanash, N. Binsaleh, Abdulwahab Alamri, S. Ibrahim, S. M. Gomha, 2022).
Complex Formation and Stability
- The formation of complexes with Sr(II), Cr(II), and Al(III) using N-Phthaloyl Aminoacid and Benzimidazole Derivatives in a dioxane–water mixture indicates potential applications in coordination chemistry (P. Tekade, S. Bajaj, Bhagyashri Tale, Neha R. Titirmare, Priyanka Bandwal, 2018).
Novel Compounds Synthesis
- The synthesis of aromatic hydrazones and their metal complexes, characterized by various spectroscopic techniques, suggests applications in material science and coordination chemistry (Shubha S. Kumar, S. Biju, V. Sadasivan, 2018).
Reaction Mechanisms and Structural Studies
- The study of reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with heterocyclic compounds and the synthesis of 4H-imidazoles offer insights into reaction mechanisms and synthetic pathways in organic chemistry (Gabriele Mukherjee-Müller, Stanislav Chaloupka, H. Heimgartner, H. Schmid, H. Link, K. Bernauer, P. Schönholzer, J. J. Daly, 1979).
Heterocyclic Compounds and Potential Pharmacological Applications
- Synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole and imidazo[2,1-b][1,3]thiazole fused diazepinones through intramolecular amidation shows potential for creating new pharmacological agents (G. Kolavi, V. Hegde, I. M. Khazi, 2006).
Mechanism of Action
Target of Action
The primary target of 4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione, also known as ADB-BUTINACA, is the cannabinoid receptors, specifically CB1 and CB2 . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
This compound binds to CB1 and CB2 receptors with high affinity . It acts as a full agonist at both receptors, meaning it can fully activate these receptors and produce a maximum response . This interaction with the cannabinoid receptors results in changes in the perception of pain, mood, and other sensations.
Biochemical Pathways
The action of this compound affects the endocannabinoid system’s biochemical pathways . The activation of CB1 and CB2 receptors can influence the release and function of various neurotransmitters, leading to changes in physiological processes such as pain sensation, mood regulation, and memory.
properties
IUPAC Name |
4,7-dimethyl-2-(3-oxobutan-2-yl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-6-7-19-9(2)8-20-12-13(17-15(19)20)18(5)16(24)21(14(12)23)10(3)11(4)22/h6,8,10H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPCEJVTKYIUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)C(C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)
![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)

![3-(1-(2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2513620.png)
![1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2513621.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2513624.png)
![2-ethyl-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2513626.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2513630.png)


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2513634.png)
![N-(4-ethylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2513635.png)